Herierin III

Description

Structure

3D Structure

Properties

CAS No. |

131123-56-3 |

|---|---|

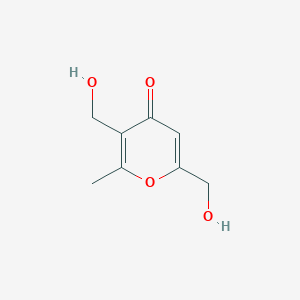

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

3,6-bis(hydroxymethyl)-2-methylpyran-4-one |

InChI |

InChI=1S/C8H10O4/c1-5-7(4-10)8(11)2-6(3-9)12-5/h2,9-10H,3-4H2,1H3 |

InChI Key |

FEEAMUNPZANTSE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C=C(O1)CO)CO |

Canonical SMILES |

CC1=C(C(=O)C=C(O1)CO)CO |

melting_point |

122-123°C |

Other CAS No. |

131123-56-3 |

physical_description |

Solid |

Synonyms |

6-methyl-2,5-dihydroxymethyl-gamma pyranone herierin III |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of Herierin Iii

Extraction and Purification Strategies for Herierin III

The initial step in obtaining Herierin III involves extracting compounds from the Hericium erinaceus biomass, which can include cultured extracts or mycelium nih.govnih.gov. This crude extract contains a mixture of various metabolites, from which Herierin III must be selectively separated.

Optimized Solvent Extraction Protocols for Herierin III

Solvent extraction is a common method for isolating natural products based on their solubility in different solvents. While specific optimized solvent extraction protocols solely for Herierin III were not detailed in the provided results, solvent extraction, such as ethanol (B145695) reflux extraction, has been employed for the isolation of compounds from Hericium erinaceus, including erinacines, which are structurally related to herierins iaea.orggoogle.com. Studies have focused on optimizing parameters like the liquid-to-material ratio, solvent concentration (e.g., ethanol/water ratio), temperature, and time to improve the yield of extracted compounds google.comatlantis-press.com. For instance, an optimized ethanol/water ratio of approximately 65% was found effective for erinacine extraction, with extraction time influencing yield atlantis-press.com.

Chromatographic Separation Techniques for Herierin III Isolation

Chromatographic techniques are indispensable for separating Herierin III from other compounds present in the crude extract. Various chromatographic methods have been applied in the purification schemes that have successfully isolated Herierin III and related compounds acs.orgmdpi.com.

Size-Exclusion Chromatography Applications in Herierin III Purification

Size-exclusion chromatography (SEC), also known as gel filtration chromatography, separates molecules based primarily on their hydrodynamic size interchim.comlabmanager.comresearchgate.net. Larger molecules are excluded from the pores of the stationary phase and elute faster, while smaller molecules enter the pores and have a longer retention time interchim.comlabmanager.com. Although Herierin III is a relatively small molecule, SEC using materials like Sephadex-LH20 has been included in purification strategies that yielded Herierin III acs.org. This suggests SEC can be valuable in removing larger co-extracted compounds such as proteins or polysaccharides, thereby simplifying the mixture before further purification of smaller molecules. SEC is known for its mild separation conditions, which can be advantageous for preserving the integrity of natural products interchim.com.

Silica (B1680970) Gel and Reverse-Phase Chromatography Refinements for Herierin III

Silica gel chromatography, a form of normal-phase chromatography, utilizes a polar stationary phase (silica gel) and typically a less polar mobile phase nih.govresearchgate.net. Compounds separate based on their polarity, with more polar compounds retaining longer on the polar stationary phase researchgate.net. Silica gel column chromatography has been repeatedly employed in the isolation of Herierin III and other herierins/erinacines from Hericium erinaceus extracts acs.orgmdpi.com.

Reverse-phase chromatography, in contrast, uses a non-polar stationary phase, commonly silica gel modified with alkyl chains like C18 (octadecylsilane, ODS), and a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) shimadzu.comwikipedia.org. Separation is based on hydrophobic interactions, with more hydrophobic compounds retaining longer on the non-polar stationary phase shimadzu.comwikipedia.org. High-performance liquid chromatography (HPLC) operating in reverse-phase mode has been utilized as a purification step for Herierin III acs.org. Reverse-phase HPLC is widely used due to its high efficiency and resolving power, making it suitable for the final purification of natural products wikipedia.org. The combination of silica gel chromatography and reverse-phase HPLC allows for effective separation based on differing chemical properties.

Spectroscopic Approaches for Herierin III Structure Determination

Once isolated and purified, the chemical structure of Herierin III is determined using spectroscopic methods numberanalytics.comroutledge.com. These techniques provide detailed information about the atomic composition, connectivity, and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Herierin III: 1D and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the comprehensive structural elucidation of organic compounds, including natural products like Herierin III numberanalytics.comemerypharma.come-bookshelf.de. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for this process nih.govemerypharma.comanalis.com.mynih.gov.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of hydrogen and carbon atoms present in the molecule, their chemical environments (indicated by chemical shifts), and the number of neighboring nuclei (indicated by splitting patterns in ¹H NMR) emerypharma.come-bookshelf.deanalis.com.my.

2D NMR techniques offer more detailed insights into the connectivity and spatial relationships between atoms emerypharma.comanalis.com.mynih.govemory.edu. Common 2D NMR experiments used in structure elucidation include:

Correlation Spectroscopy (COSY): Reveals correlations between protons that are coupled to each other, typically through two or three bonds emerypharma.comanalis.com.mynih.gov.

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlations) analis.com.mynih.gov.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity analis.com.mynih.gov.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Herierin III Elemental Composition

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a crucial technique for determining the accurate mass and elemental composition of Herierin III. Analysis of the HRESIMS spectrum of Herierin III has revealed an [M + H]⁺ peak at m/z 171.0653. This observed mass is consistent with a molecular formula of C₈H₁₀O₄. The calculated monoisotopic mass for C₈H₁₀O₄ is 170.05790880 Da. arxiv.org The close agreement between the observed and calculated masses provides strong evidence for the elemental composition of Herierin III.

Predicted collision cross-section values for various adducts of Herierin III (C₈H₁₀O₄) have also been computed, providing additional data points for its characterization in mass spectrometry-based analyses.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₀O₄ | - | PubChem arxiv.org |

| Molecular Weight | 170.16 | g/mol | PubChem arxiv.org |

| Exact Mass | 170.05790880 | Da | PubChem arxiv.org |

| HRESIMS [M + H]⁺ m/z | 171.0653 | - | Ref. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Herierin III Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for identifying the functional groups and chromophores present in Herierin III.

IR spectroscopy provides information about the vibrational modes of the molecule, which correspond to specific functional groups. The IR spectrum of Herierin III shows characteristic absorption bands indicating the presence of hydroxyl (OH) groups and unsaturated ketone functionalities. Specific reported wavenumbers include a broad peak at 3325.42 cm⁻¹ for OH groups and a band at 1662.89 cm⁻¹ for the unsaturated ketone. Another study reported a broad peak at 3362.71 cm⁻¹ for OH groups in an isolated compound, though this appears to be associated with adenosine (B11128) in that specific context.

UV-Vis spectroscopy is used to detect the presence of conjugated systems and aromatic rings (chromophores) within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the spectrum. The UV spectrum of Herierin III exhibits absorption maxima that are indicative of a pyrone chromophore. wikipedia.org Reported absorption maxima (λmax) for Herierin III are at 213.0 nm and 251.0 nm. These absorptions arise from electronic transitions within the conjugated system of the pyran-4-one ring structure.

| Spectroscopic Technique | Key Observation(s) | Interpretation | Source |

| IR Spectroscopy | Bands at ~3325 cm⁻¹ and ~1663 cm⁻¹ | Presence of OH and unsaturated ketone groups | Ref. |

| UV-Vis Spectroscopy | Absorption maxima at 213.0 and 251.0 nm | Presence of a pyrone chromophore | Ref. |

Further structural details and confirmation of the connectivity of atoms in Herierin III are obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Coherence (HMBC). Comparison of these spectral data with reported values for Herierin III confirms its structure.

Elucidation of Herierin Iii Biosynthesis Pathways and Associated Enzymology

Precursor Identification and Metabolic Flux Analysis in Herierin III Production

Identifying the specific precursors for Herierin III biosynthesis is an ongoing area of research. Studies on Hericium erinaceus have focused on the precursors for other major secondary metabolites, such as the cyathane diterpenoids (erinacines) and meroterpenoids (hericenones). researchgate.netcjnmcpu.commdpi.combiorxiv.org These pathways often originate from primary metabolic routes, such as the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways for terpenoids, and polyketide synthesis for aromatic compounds. researchgate.netnih.govmdpi.combiorxiv.org Given that Herierin III is a pyrone, its biosynthesis likely involves polyketide synthesis or a related pathway utilizing simple carbon precursors.

Metabolic flux analysis (MFA) is a technique used to quantify the flow of metabolites through a biological system, providing insights into the activity of metabolic pathways. nih.govwikipedia.orgplos.orgmdpi.com While MFA has been applied to study central carbon metabolism in various organisms and the production of certain biochemicals, specific metabolic flux analysis directly focused on optimizing or understanding Herierin III production in Hericium erinaceus is not extensively documented in the provided search results. nih.govwikipedia.orgplos.orgmdpi.comnih.gov However, general metabolic studies on Hericium erinaceus and the influence of cultivation conditions on secondary metabolite production suggest that nutrient availability and metabolic state can impact the biosynthesis of compounds like Herierin III. researchgate.net

Enzymatic Transformations in Herierin III Biosynthesis

The enzymatic transformations involved in the biosynthesis of Herierin III are not yet fully characterized. However, based on its pyrone structure, it is expected to involve a series of enzymatic steps, potentially including polyketide synthase activity, cyclization, and subsequent modifications such as hydroxylation and methylation.

Research into the genome and transcriptome of Hericium erinaceus has led to the identification of gene clusters potentially involved in the biosynthesis of secondary metabolites, including polyketides and terpenoids. researchgate.netnih.govresearchgate.net These studies have identified genes encoding various enzymes such as polyketide synthases (PKSs), cytochrome P450s, oxidoreductases, and transferases, which are commonly involved in the biosynthesis of diverse natural products. researchgate.netnih.govresearchgate.netmdpi.combiorxiv.org

Specifically, a type I non-reducing PKS (HerA) and a carboxylic acid reductase (HerB) have been identified and linked to the initial steps of meroterpenoid biosynthesis in Hericium erinaceus, leading to the formation of orsellinic aldehyde. mdpi.combiorxiv.org While Herierin III is a pyrone and not a meroterpenoid, the presence of PKS genes in the Hericium erinaceus genome suggests that similar enzymatic machinery could be involved in its synthesis. nih.govresearchgate.net Further characterization is needed to link specific enzymes to the Herierin III pathway.

Table 1: Putative Enzyme Classes Involved in Hericium erinaceus Secondary Metabolism

| Enzyme Class | Proposed Role in Biosynthesis | Relevant Compounds (Examples from Search Results) |

| Polyketide Synthases (PKS) | Formation of carbon chains, often precursors for aromatic compounds | Orsellinic acid, Hericenones, Erinacerins, Hericerin mdpi.combiorxiv.org |

| Cytochrome P450s | Oxidation, hydroxylation, and other modifications | Erinacines (hydroxylation) researchgate.net |

| Oxidoreductases | Redox reactions | Erinacines researchgate.net |

| Transferases | Addition of functional groups (e.g., glycosylation, prenylation) | Erinacines (glycosylation), Meroterpenoids (prenylation) researchgate.netmdpi.combiorxiv.org |

| Carboxylic Acid Reductases (CAR) | Reduction of carboxylic acids to aldehydes | Orsellinic aldehyde (precursor to hericenones, etc.) mdpi.combiorxiv.org |

Detailed mechanistic studies specifically on the enzyme-catalyzed reactions within the Herierin III biosynthetic pathway are limited in the provided literature. However, research on related fungal polyketide and pyrone biosynthesis provides general insights into the types of reactions likely involved. These can include:

Chain Initiation and Elongation: PKS enzymes initiate polyketide synthesis using acetyl-CoA and malonyl-CoA extender units, followed by iterative condensation reactions to build a carbon chain.

Cyclization: The linear polyketide chain undergoes cyclization, often catalyzed by the PKS itself or a separate cyclase enzyme, to form a cyclic structure like the pyrone ring of Herierin III.

Post-Assembly Modifications: The cyclic core structure can be further modified by enzymes such as hydroxylases (e.g., cytochrome P450s), methyltransferases, and reductases to yield the final product.

Mechanistic studies on enzymes from other biosynthetic pathways in Hericium erinaceus, such as those involved in meroterpenoid synthesis, have begun to shed light on the initial steps, like the formation of orsellinic aldehyde by HerA and HerB. mdpi.combiorxiv.org Future research is needed to identify the specific enzymes responsible for the cyclization and modification steps leading to Herierin III and to elucidate their reaction mechanisms.

Identification and Characterization of Putative Herierin III Biosynthetic Enzymes

Genetic Regulation of Herierin III Biosynthetic Gene Clusters

Secondary metabolite biosynthetic genes in fungi are often organized into gene clusters, facilitating their coordinated regulation. researchgate.netnih.govresearchgate.net Genomic studies of Hericium erinaceus have identified several putative gene clusters associated with the biosynthesis of terpenoids and polyketides. researchgate.netnih.govresearchgate.net While a specific gene cluster for Herierin III has not been definitively identified, it is likely that the genes encoding the enzymes involved in its biosynthesis are located within one or more of these clusters.

Transcriptomic analyses have shown differential regulation of these gene clusters depending on factors such as tissue type (mycelium vs. fruiting body) and cultivation conditions. researchgate.net For instance, genes involved in erinacine biosynthesis were found to be significantly more expressed in mycelia compared to fruiting bodies. researchgate.net Understanding the genetic regulation of the gene cluster(s) containing the Herierin III biosynthetic genes is crucial for potentially enhancing its production through genetic engineering or optimized cultivation strategies. researchgate.net

Comparative Biosynthetic Pathway Analysis of Herierin III with Related Natural Products

Comparing the biosynthetic pathway of Herierin III with those of related natural products, particularly other pyrones or polyketide-derived compounds from fungi, can provide valuable clues about the enzymes and genetic elements involved. Hericium erinaceus produces other pyrones, such as erinapyrones. researchgate.netcjnmcpu.com Comparative genomic and transcriptomic analyses within the Hericium genus and with other fungi known to produce similar structures can help identify conserved genes and pathways. researchgate.netnih.govresearchgate.net

For example, the biosynthesis of orsellinic acid, a polyketide precursor for hericenones and other meroterpenoids in Hericium erinaceus, involves a type I PKS, similar to the biosynthesis of other aromatic polyketides in fungi. mdpi.combiorxiv.org By identifying genes and enzymes with homology to those in known pyrone or polyketide pathways in other organisms, researchers can propose putative steps in the Herierin III biosynthetic route and guide experimental validation. nih.govresearchgate.net

Table 2: Comparison of Biosynthetic Features of Selected Hericium erinaceus Metabolites

| Compound Class | Core Structure Origin | Key Enzyme Classes Involved (Putative/Known) | Gene Cluster Organization |

| Erinacines (Diterpenoids) | Terpenoid (GGPP) | Isoprenyl diphosphate (B83284) synthase, Cytochrome P450s, Oxidoreductases, Glycosyltransferases researchgate.netcjnmcpu.com | Clustered researchgate.net |

| Hericenones (Meroterpenoids) | Polyketide (Orsellinic acid) + Terpenoid | Type I PKS (HerA), Carboxylic Acid Reductase (HerB), Prenyltransferase mdpi.combiorxiv.org | Partially clustered mdpi.combiorxiv.org |

| Herierin III (Pyrone) | Likely Polyketide | Putative PKS, Cyclases, Modifying enzymes (Hydroxylases, Methyltransferases) | Likely clustered nih.govresearchgate.net |

| Erinapyrones (Pyrones) | Likely Polyketide | Putative PKS, Cyclases, Modifying enzymes | Likely clustered nih.govresearchgate.net |

This comparative approach, combined with genetic and biochemical studies, is essential for fully unraveling the complex biosynthetic machinery responsible for producing Herierin III and other valuable compounds in Hericium erinaceus.

Synthetic Chemistry Approaches for Herierin Iii and Its Analogs

Total Synthesis Strategies for the Herierin III Core Structure

Total synthesis aims to construct a complex molecule from simpler, readily available precursors. scripps.edu For Herierin III, this involves assembling the 4H-pyran-4-one ring system and incorporating the methyl and hydroxymethyl substituents at the correct positions. imsc.res.infoodb.canih.gov

Retrosynthetic Analysis and Key Reaction Development for Herierin III

Retrosynthetic analysis is a crucial tool in planning organic synthesis, working backward from the target molecule to identify simpler starting materials and key reaction steps. numberanalytics.comdeanfrancispress.comdeanfrancispress.com For Herierin III, a retrosynthetic analysis would involve disconnecting bonds in the pyranone ring or at the substituents to arrive at simpler synthons or commercially available building blocks. numberanalytics.comdeanfrancispress.comdeanfrancispress.com Key reaction development would focus on establishing efficient and selective methods for forming the pyranone ring and introducing the required functional groups. scripps.edu While specific retrosynthetic routes for Herierin III are not extensively detailed in the provided snippets, the general principles of retrosynthetic analysis, including identifying key bonds and functional group interconversions (FGIs), are fundamental to designing such synthetic pathways. numberanalytics.comdeanfrancispress.comdeanfrancispress.comub.edu

Stereoselective Synthesis Methodologies for Herierin III

Stereoselective synthesis is essential when a molecule, like Herierin III, possesses chiral centers or requires specific spatial arrangements of atoms. msu.edu Although Herierin III itself does not have chiral centers based on its structure (3,6-bis(hydroxymethyl)-2-methyl-4H-pyran-4-one), the synthesis of its analogs might necessitate stereocontrol. imsc.res.infoodb.canih.gov Methodologies for achieving stereoselectivity in organic synthesis include the use of chiral reagents, catalysts, or auxiliaries, as well as controlling reaction conditions to favor the formation of a specific stereoisomer. msu.edu

Design and Synthesis of Herierin III Derivatives and Analogs

The design and synthesis of derivatives and analogs of natural products are common strategies to explore their biological profiles and improve their properties. scripps.edunih.gov This involves modifying the core structure or its substituents.

Modification of the Pyrone Ring System of Herierin III

Herierin III contains a 4H-pyran-4-one ring. imsc.res.infoodb.canih.gov Modifications to this core system could involve altering the position of the oxygen atom or the carbonyl group, introducing additional substituents, or changing the saturation level of the ring. wikipedia.org Such modifications can lead to analogs with altered physical, chemical, or biological properties. The provided information does not detail specific modifications of the Herierin III pyrone ring, but general approaches to pyrone synthesis and modification exist in organic chemistry literature. wikipedia.orgbeilstein-journals.org

Derivatization at Hydroxyl and Other Functional Groups of Herierin III

Herierin III possesses two primary hydroxyl groups and a ketone function within the pyranone ring. imsc.res.infoodb.canih.gov These functional groups serve as sites for chemical derivatization. Common derivatization strategies for hydroxyl groups include esterification, etherification, or silylation, which can alter solubility, reactivity, or introduce tags for analysis. gcms.cznih.govscielo.org.zasigmaaldrich.com The ketone group can undergo reactions such as reduction, oxidation, or formation of oximes or hydrazones. gcms.cz Derivatization can be employed to modulate the biological activity, improve pharmacokinetic properties, or facilitate the synthesis of more complex analogs. nih.govnih.gov

Combinatorial Chemistry and Library Synthesis of Herierin III Analogs

Combinatorial chemistry is a powerful approach for synthesizing large libraries of structurally related compounds simultaneously. nih.govfortunepublish.comslideshare.netjetir.org This is particularly useful in drug discovery and structure-activity relationship studies, allowing for rapid exploration of chemical space. nih.govfortunepublish.comjetir.org Library synthesis of Herierin III analogs could involve preparing a set of compounds where different substituents are introduced at the modifiable positions (e.g., hydroxyl groups) of the Herierin III core. enamine.netchemrxiv.orgchemrxiv.org Techniques such as solid-phase synthesis or parallel synthesis are commonly used in combinatorial chemistry to generate these libraries. slideshare.netjetir.org While specific examples of combinatorial libraries based on Herierin III are not provided, the principles of this approach are applicable to generating diverse sets of Herierin III analogs for screening. enamine.netchemrxiv.orgchemrxiv.org

Emerging Synthetic Methodologies for Herierin III Production

The synthesis of natural products like Herierin III, often present in low concentrations in their natural sources, is crucial for providing sufficient material for biological evaluation and understanding their structure-activity relationships. Emerging synthetic methodologies aim to provide more efficient, stereoselective, and potentially scalable routes to Herierin III and its analogs.

One approach to the synthesis of Herierin III involves a formal stereoselective route starting from butanal. Key steps in this synthesis include Maruoka asymmetric allylation, a diastereoselective iodine-induced electrophilic cyclization, and the conversion of an iodocarbonate into a syn-epoxy alcohol. This methodology demonstrates the application of established asymmetric and cyclization reactions towards constructing the core structure of compounds related to Herierin III. eurjchem.com

Although specific detailed research findings on emerging synthetic methodologies solely focused on Herierin III are limited in the provided search results, the broader context of Hericium erinaceus metabolite synthesis highlights ongoing efforts in this area. Research on the synthesis of related compounds, such as hericenones and hericerins, provides insights into the types of strategies being explored for Hericium-derived natural products nih.govresearchgate.net. These strategies often involve the construction of complex ring systems and the introduction of specific functional groups with precise stereochemistry.

For instance, the total synthesis of hericerin, another Hericium erinaceus metabolite, has been achieved through concise routes utilizing reactions like Friedel-Crafts and Pd-catalyzed Stille coupling, indicating the potential application of transition-metal catalysis in synthesizing this class of compounds nih.govresearchgate.net. While hericerin is structurally distinct from Herierin III, the successful application of these modern synthetic techniques suggests their potential applicability or inspiration for developing new routes to Herierin III.

The molecular formula of Herierin III has been established as C8H10O4 based on spectroscopic data, including HRESIMS and NMR (1D and 2D) nih.gov. This structural information is fundamental for designing synthetic routes.

The isolation of Herierin III from Hericium erinaceus typically involves extraction and chromatographic purification techniques nih.govacs.org. For example, one study purified Herierin III from a fraction of H. erinaceus extract using silica (B1680970) gel chromatography acs.org. While isolation from natural sources provides the compound, synthetic methods are explored to overcome limitations in natural abundance and enable the synthesis of analogs.

The pursuit of emerging synthetic methodologies for Herierin III is driven by the need for efficient access to this compound for further research into its properties. Future work in this area is likely to explore novel catalytic methods, domino reactions, and strategies for achieving high stereocontrol to synthesize Herierin III and its structural variants.

Mechanistic Investigations of Herierin Iii Biological Activities

Cellular and Subcellular Mechanisms of Herierin III Action

Understanding how Herierin III exerts its effects at the cellular and subcellular levels is crucial for defining its therapeutic potential. Research in this area explores its influence on intracellular processes and its interactions with cellular components.

Modulation of Intracellular Signaling Cascades by Herierin III

Intracellular signaling cascades are complex networks of molecular interactions that regulate various cellular functions. Modulation of these pathways by bioactive compounds can lead to significant biological outcomes ebi.ac.uk. Studies suggest that compounds from Hericium erinaceus, including potentially Herierin III, can influence intracellular signaling. For instance, network pharmacology approaches have indicated that compounds from Hericium erinaceus, including adenosine (B11128), herierin III, and herierin IV, are associated with various neurochemical processes dysregulated in conditions like depression, including MAPK, IL-17, TNF, and neurotrophin signaling nih.gov. The ERK1/2 signaling pathway, a component of the MAPK cascade, has been implicated in the neurotrophic effects of Hericium erinaceus compounds nih.gov. Activation of the BDNF-TrkB pathway also involves downstream signaling cascades critical for neuronal function wikipedia.org.

Interactions of Herierin III with Cellular Organelles and Structures

Cellular organelles are specialized structures within a cell that perform specific functions libretexts.orgmicrobenotes.com. Interactions between bioactive compounds and these organelles can impact cellular health and function. While specific detailed interactions of isolated Herierin III with individual cellular organelles are not extensively documented in the provided search results, research on Hericium erinaceus extracts, from which Herierin III is isolated, provides some insights. Studies investigating the neuroprotective effects of Hericium erinaceus standardized aqueous extract (HESAE), which contains Herierin III, against oxidative stress in PC-12 cells have indicated the extract's ability to restore mitochondrial membrane potential, suggesting a potential interaction or protective effect on mitochondria hku.hkresearchgate.netnih.gov. Mitochondria are critical organelles involved in energy production and the regulation of oxidative stress hku.hkmdpi.com. Furthermore, the neuroprotective effects of HESAE were attributed to significant amounts of adenosine and herierin III isolated from the extract hku.hkresearchgate.netnih.govresearchgate.net.

Impact of Herierin III on Neurotrophic Factor Signaling

Neurotrophic factors are proteins that support the survival, development, and function of neurons. Their signaling pathways are crucial for maintaining nervous system health. Herierin III, as a component of Hericium erinaceus, has been investigated for its potential influence on these factors.

Investigation of Nerve Growth Factor (NGF) Synthesis Modulation by Herierin III

Nerve Growth Factor (NGF) is a key neurotrophin involved in the growth, maintenance, and survival of certain neurons. Hericium erinaceus is well-known for its ability to stimulate NGF synthesis researchgate.netnih.govresearchgate.netmdpi.com. While many studies focus on other compounds like hericenones and erinacines, Herierin III is present in extracts that demonstrate NGF-related activities researchgate.netnih.govmdpi.com. Several bioactive compounds extracted from Hericium erinaceus have been shown to stimulate NGF synthesis and promote neurite outgrowth nih.govmdpi.com. Although one study indicated that erinacine A was unable to stimulate NGF synthesis in PC12 cells, other compounds from Hericium erinaceus did show this effect, and Herierin III is a component of extracts exhibiting neuroprotective effects attributed, in part, to NGF-related mechanisms mdpi.commdpi.com. The neuroprotective effects of HESAE, containing Herierin III, were attributed to increased NGF levels and the activation of antioxidant defense mechanisms mdpi.com.

Effects on Brain-Derived Neurotrophic Factor (BDNF) Pathways by Herierin III

Brain-Derived Neurotrophic Factor (BDNF) is another crucial neurotrophin involved in neuronal survival, plasticity, and cognitive function wikipedia.orgbiorxiv.orgnih.gov. Dysfunction of the BDNF pathway has been linked to various neurological disorders nih.govbiorxiv.org. Research suggests that Hericium erinaceus can affect the BDNF pathway nih.govbiorxiv.org. An in vivo study reported that Hericium erinaceus enriched with erinacine A could modulate BDNF signaling nih.gov. Hericerin derivatives from Hericium erinaceus have been shown to exert BDNF-like neurotrophic activity in central hippocampal neurons and enhance memory, acting via the TrkB receptor, which is the primary receptor for BDNF nih.govbiorxiv.org. While Herierin III itself is a distinct compound, its presence in extracts that influence BDNF pathways suggests a potential, albeit indirect or contributing, role. Studies using network pharmacology have associated Hericium erinaceus compounds, including Herierin III, with neurotrophin signaling pathways, which encompass BDNF signaling nih.gov.

Anti-oxidative Stress Mechanisms of Herierin III

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to cellular damage and various diseases, including neurodegenerative disorders researchgate.nethku.hkmdpi.commdpi.comresearchgate.net. Hericium erinaceus is known for its potent antioxidant properties researchgate.nethku.hkmdpi.comresearchgate.netmdpi.comresearchgate.net. These properties are attributed to various bioactive compounds, including phenolic compounds and the ability to scavenge ROS and induce endogenous antioxidant enzymes researchgate.netresearchgate.netmdpi.comresearchgate.net. Herierin III has been specifically identified as a component of Hericium erinaceus extracts that demonstrate neuroprotective effects against oxidative stress hku.hkresearchgate.netnih.govresearchgate.net. Studies in PC-12 cells subjected to oxidative stress showed that pre-treatment with HESAE, containing Herierin III, increased cell viability, enhanced endogenous antioxidant enzyme activities (such as SOD, CAT, and GPx), restored mitochondrial membrane potential, and attenuated intracellular ROS levels hku.hkresearchgate.netnih.govresearchgate.net. These findings suggest that Herierin III contributes to the antioxidant defense mechanisms of Hericium erinaceus extracts by potentially upregulating antioxidant enzymes and protecting against ROS-mediated damage researchgate.nethku.hkmdpi.comresearchgate.netmdpi.com.

Scavenging of Reactive Oxygen Species (ROS) by Herierin III

Reactive Oxygen Species (ROS) are highly reactive molecules that can cause oxidative damage to cellular components. mdpi.com The bioactive compounds in Hericium erinaceus, including potentially Herierin III, have been shown to scavenge ROS, thereby reducing oxidative stress at the cellular level. uni.luresearchgate.nethku.hknih.gov This scavenging action helps to prevent oxidative damage to lipids, proteins, and DNA. researchgate.net Oxidative stress is considered a significant contributor to various pathologies and cellular dysfunction. mdpi.comnih.gov

Upregulation of Endogenous Antioxidant Enzyme Systems by Herierin III

Beyond directly scavenging ROS, Hericium erinaceus extracts have been reported to upregulate the activity of endogenous antioxidant enzymes. uni.luresearchgate.nethku.hknih.gov These enzymes play a crucial role in the cellular defense system against oxidative stress. mdpi.comencyclopedia.pub Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals into less harmful molecules; catalase (CAT), which breaks down hydrogen peroxide; and glutathione (B108866) peroxidase (GPx), which protects cells from oxidative damage by reducing peroxides. researchgate.nethku.hk Studies have shown that Hericium erinaceus extracts can enhance the activity of enzymes like SOD and CAT. hku.hk For instance, in PC-12 cells treated with corticosterone (B1669441) to induce oxidative stress, pre-treatment with a standardized aqueous extract of Hericium erinaceus (HESAE), which contains Herierin III, increased the activity of endogenous antioxidant enzymes. researchgate.nethku.hk

Here is a table summarizing the effect of HESAE on CAT activity in PC-12 cells treated with corticosterone:

| Treatment Group | CAT Activity (% of Negative Control) | Fold Change vs. Corticosterone |

| Negative Control | 100 | - |

| Corticosterone (400 μM) | 78.87 ± 1.72 | 1.0 |

| HESAE (0.25 mg/mL) | Did not significantly increase | > 1.0 (Not significant) |

| HESAE (0.5 mg/mL) | 90.46 ± 5.71 | 1.1 |

| HESAE (1 mg/mL) | 99.46 ± 3.20 | 1.3 |

| Desipramine (Positive Control) | Comparable to 0.5 mg/mL HESAE | - |

Note: Data is based on reported findings where HESAE pre-treatment at 0.5 and 1 mg/mL significantly increased CAT activity compared to the corticosterone-treated group. hku.hk

Anti-inflammatory Modulatory Effects of Herierin III

Inflammation is a natural defense mechanism, but chronic inflammation can contribute to various diseases. dntb.gov.ua Hericium erinaceus has demonstrated anti-inflammatory properties. nih.govnih.gov While the specific contribution of Herierin III to these effects is still being elucidated, studies on Hericium erinaceus extracts containing Herierin III suggest involvement in modulating inflammatory pathways. nih.govnih.gov For example, in an animal model of cerebellar ataxia, Hericium erinaceus treatment influenced the expression of genes related to pro- and anti-inflammatory pathways, including Tgfb1, Tgfb2, and Smad3. nih.gov These findings suggest that compounds within the extract, potentially including Herierin III, may play a role in modulating the inflammatory response. nih.gov Network pharmacology analysis has also associated Hericium erinaceus compounds, including Herierin III, with pathways involved in neuroinflammation, such as IL-17 and TNF signaling. nih.gov

Enzyme Inhibition and Metabolic Disruption by Herierin III

Enzyme inhibition is a mechanism by which the activity of specific enzymes is reduced or blocked, impacting metabolic processes. studymind.co.uk While research directly detailing Herierin III's specific enzyme inhibition activities is limited in the provided sources, Hericium erinaceus extracts, which contain Herierin III, have been reported to influence enzyme activity and metabolic pathways. uni.luresearchgate.netresearchgate.nethku.hknih.gov Phenolic compounds found in Hericium erinaceus have been reported to inhibit bacterial enzymes involved in processes like cell wall synthesis, DNA replication, and energy metabolism. researchgate.netresearchgate.net Some compounds from Hericium erinaceus, such as erinacines and hericenones, have been shown to interfere with bacterial ATP production. researchgate.netresearchgate.net Further research is needed to determine the specific enzymes inhibited by Herierin III and the extent of its impact on metabolic processes.

Neuroprotective Actions of Herierin III in Preclinical Models

Herierin III has been investigated for its potential neuroprotective effects, particularly in the context of Hericium erinaceus. researchgate.nethku.hknih.gov These effects have been explored in preclinical models, focusing on protection against oxidative stress and the modulation of neuroinflammation. researchgate.nethku.hknih.govnih.gov

Protection against Oxidative Stress-Induced Neuronal Damage in In Vitro Models by Herierin III

Oxidative stress is a significant factor in neuronal damage and neurodegenerative diseases. childrenshospital.orgnih.govfrontiersin.org In vitro models are used to study the effects of compounds on neuronal cells under stress conditions. childrenshospital.orgnih.govnih.govfrontiersin.org Studies using PC-12 cells, a widely employed in vitro model for neuronal studies, have investigated the neuroprotective effects of Hericium erinaceus extracts containing Herierin III against oxidative stress induced by agents like corticosterone. researchgate.nethku.hknih.govresearchgate.net Pre-treatment with HESAE, containing Herierin III, demonstrated protective effects against high-dose corticosterone-induced oxidative stress in PC-12 cells. researchgate.nethku.hk This protection was evidenced by increased cell viability, reduced lactate (B86563) dehydrogenase (LDH) release (an indicator of cell damage), attenuated intracellular ROS levels, and protection from ROS-mediated apoptosis. researchgate.nethku.hkdntb.gov.ua The neuroprotective effects observed in these in vitro models were attributed, in part, to the presence of compounds like Herierin III in the extract. researchgate.nethku.hknih.gov

A summary of the effects of HESAE on PC-12 cell viability under corticosterone-induced oxidative stress is presented below:

| Treatment Group | Cell Viability (% of Negative Control) |

| Negative Control | 100 |

| Corticosterone (400 μM) | 59.85 ± 5.49 |

| HESAE (0.25 mg/mL) | Increased (Specific data not provided in snippet) |

| HESAE (0.5 mg/mL) | Increased (Specific data not provided in snippet) |

| HESAE (1 mg/mL) | Increased (Specific data not provided in snippet) |

Note: HESAE pre-treatment at concentrations ranging from 0.25 to 1 mg/mL increased cell viability compared to cells treated with corticosterone alone. researchgate.netnih.gov

Amelioration of Neuroinflammation in Cellular Models by Herierin III

Neuroinflammation, the inflammatory response within the brain or spinal cord, plays a critical role in the progression of neurological disorders. nih.govfrontiersin.org Cellular models, including co-cultures of neurons and glial cells (astrocytes and microglia), are used to study neuroinflammatory processes in vitro. nih.govfrontiersin.orgsalk.edu While direct studies focusing solely on Herierin III's effects on neuroinflammation in cellular models are not explicitly detailed in the provided snippets, Hericium erinaceus extracts, which contain Herierin III, have shown anti-neuroinflammatory effects in preclinical studies. nih.govmdpi.com In an animal model, Hericium erinaceus treatment reduced astrocyte activation in the hippocampus, an effect linked to anti-inflammatory mechanisms. nih.gov Network pharmacology analysis suggests that compounds in Hericium erinaceus, including Herierin III, are associated with signaling pathways relevant to neuroinflammation. nih.gov Further research utilizing specific cellular models of neuroinflammation is needed to fully understand the role of Herierin III in modulating these processes.

Promotion of Neurite Outgrowth and Neuronal Survival by Herierin III in In Vitro Systems

Herierin III is a pyranone compound that has been isolated from the medicinal mushroom Hericium erinaceus nih.govuni.luhku.hk. Hericium erinaceus is traditionally recognized for its beneficial effects on nerve and brain health, including the stimulation of nerve growth factor (NGF) synthesis and promotion of neurite outgrowth researchgate.netnih.govnih.gov. Investigations into the specific compounds responsible for these neurotrophic effects have identified Herierin III as a potentially contributing component researchgate.netresearchgate.netdntb.gov.uanih.gov.

In vitro studies utilizing cell models such as rat pheochromocytoma (PC12) cells and primary rat cortical neurons have been employed to evaluate the neurotrophic and neuroprotective properties of Hericium erinaceus extracts and isolated compounds nih.govresearchgate.net. PC12 cells are a widely used model for neuronal differentiation and neurite outgrowth studies, as they differentiate and extend neurites in response to NGF nih.govnih.gov. Primary cultured neurons retain many in vivo neuronal properties, making them suitable for screening neurotrophic molecules nih.gov.

Research has indicated that extracts from Hericium erinaceus containing Herierin III can promote NGF-induced neurite outgrowth in PC12 cells nih.gov. Furthermore, studies investigating the neuroprotective effects of H. erinaceus standardized aqueous extract (HESAE) against high-dose corticosterone-induced oxidative stress in PC-12 cells attributed these effects, in part, to the presence of significant amounts of Herierin III and adenosine within the extract researchgate.netresearchgate.netdntb.gov.ua. In this model of induced oxidative stress mimicking depression, pre-treatment with HESAE was observed to increase cell viability and protect against reactive oxygen species (ROS)-mediated apoptosis researchgate.net. These findings suggest that Herierin III contributes to the neuroprotective capacity of the extract, supporting neuronal survival under stressful conditions researchgate.netresearchgate.netdntb.gov.ua.

Structure Activity Relationship Sar and Computational Studies of Herierin Iii

Molecular Docking and Dynamics Simulations of Herierin III-Target Interactions

Molecular docking is a computational method used to predict the preferred binding orientation of a molecule (ligand) to a biological target (such as a protein) to form a stable complex. mdpi.comnih.govmonash.edu Molecular dynamics simulations provide insights into the dynamic behavior of molecular systems, including the stability of protein-ligand complexes and conformational changes over time. uark.edulibretexts.orgmpg.de One search result mentions that the molecular docking method was used to study the interaction between Herierin III isolated from Hericium erinaceus standardized aqueous extract (HESAE) and a target. dntb.gov.ua However, specific details regarding the biological target, the predicted binding mode, interaction energies, or any associated molecular dynamics simulations for Herierin III are not provided in the available snippets. General principles and applications of molecular docking and dynamics are discussed in the broader scientific literature. mdpi.comnih.govnih.gov

Advanced Analytical Methods for Herierin Iii Research

Quantitative Analysis of Herierin III in Research Matrices

Quantitative analysis of Herierin III is crucial for understanding its concentration in biological samples, extracts, and other research matrices. This involves the development and application of sensitive and selective analytical methods.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Herierin III

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. While specific detailed methods for Herierin III HPLC method development and validation were not extensively detailed in the search results, HPLC has been employed in the analysis of extracts containing Herierin III. For instance, HPLC analysis has been used to examine phenolic compounds in fungal extracts. frontiersin.org The principle involves separating compounds based on their interaction with a stationary phase and a mobile phase, followed by detection. Method validation typically includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While Herierin III itself might not be directly analyzed by GC-MS without derivatization due to its structure, GC-MS is valuable for analyzing related metabolites and volatile compounds present in the same samples. Studies investigating Hericium erinaceus extracts have utilized GC-MS to identify various compounds. frontiersin.orgacs.org For example, GC-MS data has been used in the structure elucidation of new compounds isolated from H. erinaceus. acs.org Predicted GC-MS spectra for Herierin III (both non-derivatized and derivatized) are available in databases like the Human Metabolome Database, indicating its potential for analysis by this method, likely after appropriate sample preparation including derivatization for volatility. hmdb.ca

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Comprehensive Herierin III Profiling

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) offer enhanced sensitivity, selectivity, and structural information, making them indispensable for comprehensive profiling of Herierin III and related compounds in complex matrices. LC-MS/MS has been widely used for the rapid identification of chemical constituents in Hericium erinaceus. researchgate.net This technique allows for the separation of complex mixtures by LC followed by fragmentation and detection of ions in the tandem mass spectrometer, providing detailed structural insights. LC-MS/MS analysis has been used to detect and analyze small molecule metabolites, including Herierin III, in biological samples. asm.org The use of high-resolution mass spectrometry in conjunction with LC (UPLC-Q-exactive-MS/MS) has enabled the identification of numerous compounds in H. erinaceus by comparison with standard databases. researchgate.net

Metabolomics Profiling for Herierin III Pathway Intermediates and Related Compounds

Metabolomics profiling involves the comprehensive analysis of all metabolites in a biological system. This approach is vital for identifying and understanding the biosynthetic pathways of compounds like Herierin III, as well as discovering related intermediates and compounds. LC-MS based metabolome analysis has been employed to identify plant secondary metabolites, and Herierin III has been detected in such studies. asm.org Metabolomic patterns can reflect physiological features and can be used to investigate the impact of various factors on the metabolic profiles of organisms producing Herierin III. asm.orgbiorxiv.org Differential metabolite analysis can highlight significant changes in the levels of Herierin III and related compounds under different conditions. asm.org Research has identified numerous secondary metabolites from Hericium species, including pyrones like Herierin III, and metabolomics helps in mapping these compounds and their potential biosynthetic routes. cjnmcpu.comresearchgate.net

Bioanalytical Techniques for Herierin III Detection in Biological Samples

Detecting Herierin III in biological samples requires sensitive bioanalytical techniques. Studies have indicated the presence of Herierin III in biological contexts, such as in extracts from Hericium erinaceus which have been explored for their biological activities. frontiersin.orgresearchgate.netnih.gov While specific detailed bioanalytical methods solely focused on Herierin III detection in biological fluids were not extensively found, the application of LC-MS/MS for metabolite analysis in biological samples suggests its suitability for Herierin III detection in such matrices. asm.org The neuroprotective effects of H. erinaceus extracts, which contain Herierin III, have been investigated, implying the need for methods to detect these compounds in relevant biological models or samples. researchgate.netnih.govresearchgate.net

Standardization of Herierin III Reference Materials for Research Purity and Identity

The standardization of Herierin III reference materials is essential to ensure the accuracy and comparability of research findings across different studies and laboratories. Standardized reference materials with confirmed purity and identity are critical for method validation, quantitative analysis, and biological activity assessments. While the search results did not provide specific details on the commercial availability or standardization bodies for Herierin III reference materials, the concept of standardization of plant material and active biochemicals is recognized as important for ensuring the quality and consistency of research, particularly in the context of traditional medicines and natural products. nih.gov Herierin III has been isolated and its structure characterized, which forms the basis for developing reference standards. acs.orgresearchgate.net

Future Research Directions and Emerging Paradigms for Herierin Iii Investigation

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Herierin III Studies

Identification of Novel Biosynthetic Genes for Herierin III Production

Identifying the specific genes involved in the biosynthesis of Herierin III is a critical step for understanding its natural production. While research has explored the biosynthesis of other H. erinaceus compounds like erinacines and hericenones, the genes responsible for Herierin III synthesis are not yet fully characterized. researchgate.netcjnmcpu.com Genomic and transcriptomic analyses of Hericium erinaceus strains known to produce Herierin III can help pinpoint candidate biosynthetic gene clusters (BGCs). researchgate.net Techniques like genome sequencing, RNA sequencing, and bioinformatic tools such as antiSMASH can be employed to predict and identify potential genes encoding enzymes like polyketide synthases or other modifying enzymes that may be involved in the Herierin III pathway. researchgate.net

Elucidation of Regulatory Networks Governing Herierin III Biosynthesis

Beyond identifying the biosynthetic genes, understanding how their expression is regulated is crucial for optimizing Herierin III production and understanding its biological context. Transcriptomics data can reveal the expression levels of candidate biosynthetic genes under different environmental conditions or developmental stages of the mushroom. researchgate.net This can help identify transcription factors and signaling pathways that influence Herierin III production. Furthermore, integrating transcriptomic data with proteomic and metabolomic data can provide a more complete picture of the regulatory networks, showing how changes at the gene and transcript level translate into protein abundance and ultimately, Herierin III production. jci.orgmdpi.com

Synthetic Biology and Metabolic Engineering for Enhanced Herierin III Production

Given the potential bioactivity of Herierin III, developing efficient methods for its production is important. Synthetic biology and metabolic engineering offer powerful tools to achieve this. mdpi.comresearchgate.netnih.govwikidata.orgnih.gov By understanding the biosynthetic pathway, researchers can engineer host organisms, such as yeast or bacteria, to produce Herierin III heterologously. uj.edu.plrsc.orgzkbs-online.de This involves introducing the identified biosynthetic genes into a suitable host and optimizing the metabolic pathways to enhance Herierin III yield. zkbs-online.de Metabolic engineering strategies can include optimizing gene expression, blocking competing pathways, and enhancing precursor availability. zkbs-online.de This approach could provide a sustainable and scalable source of Herierin III for further research and potential applications.

Development of Advanced In Vitro and In Silico Models for Herierin III Mechanistic Elucidation

To understand how Herierin III exerts its potential biological effects, advanced in vitro and in silico models are essential. foodb.canih.govimsc.res.inscispace.comacs.orgnrfhh.com While initial studies may use basic cell culture models, future research can utilize more complex in vitro systems, such as co-culture models or organ-on-a-chip platforms, to better mimic the physiological environment. foodb.ca In parallel, in silico approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide insights into the potential targets of Herierin III and its interaction mechanisms at the molecular level. nrfhh.combiointerfaceresearch.comrasayanjournal.co.in These computational methods can help predict binding affinities to potential protein targets and guide the design of further in vitro experiments. nrfhh.combiointerfaceresearch.comrasayanjournal.co.in

Exploration of Herierin III's Role in Systems Biology and Complex Biological Networks

Understanding the role of Herierin III within the broader context of biological systems requires a systems biology approach. frontiersin.org This involves integrating data from various omics layers, as well as phenotypic data, to build comprehensive models of how Herierin III interacts with and influences complex biological networks. frontiersin.org For example, investigating how Herierin III affects metabolic pathways, signaling cascades, or gene regulatory networks within cells or organisms can reveal its multifaceted roles. frontiersin.org This could involve studying its impact on pathways related to neuroprotection or other observed activities. researchgate.netnih.govhku.hk

Interdisciplinary Research Frameworks for Comprehensive Herierin III Studies

Comprehensive research into Herierin III necessitates collaboration across multiple scientific disciplines. Chemists are needed for isolation, structural elucidation, and synthesis. Biologists are crucial for studying its biological effects in various models. Geneticists and molecular biologists are essential for understanding its biosynthesis and regulation. Bioinformaticians and computational chemists are vital for analyzing large datasets and performing in silico studies. nrfhh.combiointerfaceresearch.comrasayanjournal.co.inkaust.edu.sa Integrating expertise from these diverse fields within interdisciplinary research frameworks will accelerate the pace of discovery and provide a more complete understanding of Herierin III, from its molecular properties to its potential biological significance.

Q & A

Q. What experimental methodologies are recommended for the structural characterization of Herierin III?

Methodological Answer: Structural characterization of Herierin III requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) should be used to elucidate the compound's carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography is critical for resolving stereochemistry . For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode-array detection is recommended, with retention time and peak area normalization against reference standards .

Q. How can researchers design a reproducible synthesis protocol for Herierin III?

Methodological Answer: Reproducible synthesis requires rigorous documentation of reaction parameters (temperature, solvent, catalyst loading) and validation through repeated trials. Use Design of Experiments (DoE) frameworks to optimize yield and minimize side products. Include control experiments to isolate intermediates, and validate each step using Thin-Layer Chromatography (TLC) or HPLC. Detailed procedural descriptions must align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure replicability .

Q. What are the best practices for validating Herierin III’s bioactivity in in vitro assays?

Methodological Answer: Bioactivity validation should follow the "3Rs" principle (Replacement, Reduction, Refinement). Use dose-response curves to determine IC₅₀/EC₅₀ values, with triplicate technical replicates and at least three biological replicates. Include positive controls (e.g., known inhibitors/agonists) and solvent controls to account for vehicle effects. Statistical analysis (ANOVA with post-hoc tests) must be applied to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictions in Herierin III’s reported bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, serum concentration). Conduct a meta-analysis using PRISMA guidelines to identify confounding variables. Replicate conflicting studies under standardized conditions, and apply Bland-Altman plots or Cohen’s κ to assess inter-study agreement. Consider orthogonal assays (e.g., binding vs. functional assays) to confirm mechanisms .

Q. What strategies are effective for elucidating Herierin III’s mechanism of action when initial hypotheses fail?

Methodological Answer: Employ multi-omics approaches (proteomics, metabolomics) to identify unexpected targets or pathways. CRISPR-Cas9 knockout screens can pinpoint genes essential for Herierin III’s activity. Computational docking (AutoDock Vina, Schrödinger) paired with Molecular Dynamics (MD) simulations may reveal allosteric binding sites. Validate findings using Surface Plasmon Resonance (SPR) for binding affinity measurements .

Q. How can researchers address low yield or instability in Herierin III during scale-up synthesis?

Methodological Answer: Apply Quality by Design (QbD) principles to identify Critical Process Parameters (CPPs). Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. Explore alternative solvents (e.g., ionic liquids) or protective group strategies to enhance stability. Conduct accelerated stability studies (40°C/75% RH) to predict degradation pathways and optimize formulation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.